4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide
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Overview
Description
4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the acylation of pyrrole derivatives followed by cyclization using ammonium acetate . Another approach involves the use of oxidative dehydrogenation and annulation reactions .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or other reduced forms .
Scientific Research Applications
4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for cancer therapy . The compound’s structure allows it to fit into the active sites of enzymes, forming stable complexes that prevent the enzymes from functioning normally .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, known for its biological activities.
Pyrrolopyrazine: Shares structural similarities and is also explored for its therapeutic potential.
Uniqueness
4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide stands out due to its specific substitutions, which can enhance its biological activity and selectivity towards certain targets. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C12H17N5O |
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Molecular Weight |
247.30 g/mol |
IUPAC Name |
4-amino-N,6-dimethyl-2-propan-2-ylpyrrolo[3,4-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C12H17N5O/c1-6(2)11-15-8-7(10(13)16-11)5-17(4)9(8)12(18)14-3/h5-6H,1-4H3,(H,14,18)(H2,13,15,16) |
InChI Key |
VLJJELSVZJRJBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N(C=C2C(=N1)N)C)C(=O)NC |
Origin of Product |
United States |
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